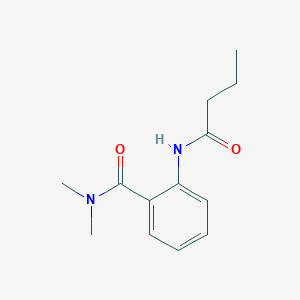

2-(butanoylamino)-N,N-dimethylbenzamide

Description

While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Benzamide derivatives are notable for their versatility in medicinal chemistry and agrochemical applications, often serving as intermediates or active ingredients due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(butanoylamino)-N,N-dimethylbenzamide |

InChI |

InChI=1S/C13H18N2O2/c1-4-7-12(16)14-11-9-6-5-8-10(11)13(17)15(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,16) |

InChI Key |

MHCJQYODKUFQAO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core benzamide frameworks but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations:

- Synthetic Flexibility: N,N-Dimethylbenzamide derivatives are commonly synthesized via coupling reactions using carbodiimides (e.g., ) or direct amidation (e.g., ). The butanoylamino group could be introduced via butanoyl chloride or activated ester coupling.

- Agrochemical vs. Pharmaceutical Applications: Foramsulfuron derivatives () are herbicidal, while α1-adrenoceptor antagonists () and lipoxygenase inhibitors () highlight medicinal applications. The target compound’s butanoyl group may align more with drug design due to its resemblance to fatty acid chains.

Physicochemical Properties

- Solubility: The presence of polar groups (e.g., sulfonyl in Foramsulfuron) increases water solubility, whereas lipophilic substituents (e.g., butanoylamino) enhance lipid solubility.

- Stability : N,N-Dimethyl groups generally improve metabolic stability by reducing oxidative deamination, a feature critical in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.